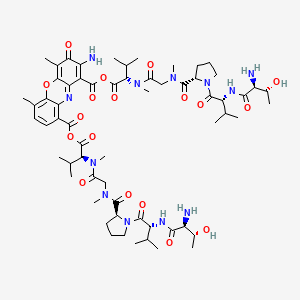
Actinomycindioic D acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Actinomycindioic D acid is a useful research compound. Its molecular formula is C62H90N12O18 and its molecular weight is 1291.468. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Anticancer Applications
Actinomycin D in Cancer Treatment
Actinomycin D has been a cornerstone in the treatment of several malignancies, particularly in pediatric oncology. It is primarily indicated for:
- Wilms' Tumor : A common kidney cancer in children.
- Rhabdomyosarcoma : A soft tissue sarcoma prevalent in children.
- Ewing's Sarcoma : A type of bone cancer.
- Gestational Trophoblastic Neoplasia : A group of diseases that involve abnormal growth of cells inside a woman's uterus.
Efficacy and Mechanism
The efficacy of Actinomycin D stems from its ability to inhibit RNA synthesis by intercalating into DNA, thereby preventing the transcription process. Studies have shown that this mechanism leads to significant cytotoxic effects on rapidly dividing cancer cells, making it effective against various tumors .
Biochemical Research Applications
In addition to its clinical uses, Actinomycin D serves as a valuable tool in biochemical research:
- Molecular Biology : It is used to study gene expression and regulation due to its ability to inhibit RNA synthesis.
- Cell Cycle Studies : Researchers utilize Actinomycin D to synchronize cell populations at specific phases of the cell cycle for experimental purposes .
Case Study 1: Treatment of Wilms' Tumor
A study involving children with Wilms' tumor demonstrated that those treated with Actinomycin D as part of a multi-modal therapy exhibited improved survival rates compared to historical controls. The combination with other therapies like surgery and radiation therapy enhanced overall treatment efficacy.
Case Study 2: Rhabdomyosarcoma Outcomes
Research on patients with rhabdomyosarcoma indicated that Actinomycin D, when used in combination with other chemotherapeutic agents, resulted in significant tumor regression and improved prognosis for young patients .
Comparative Data Table
| Application | Indication | Mechanism of Action | Efficacy Evidence |
|---|---|---|---|
| Wilms' Tumor | Pediatric kidney cancer | DNA intercalation | Improved survival rates in studies |
| Rhabdomyosarcoma | Soft tissue sarcoma | Inhibition of RNA synthesis | Significant tumor regression observed |
| Ewing's Sarcoma | Bone cancer | Stabilization of topoisomerase complexes | Enhanced treatment outcomes reported |
| Gestational Trophoblastic Neoplasia | Abnormal uterine growth | Inhibition of nucleic acid synthesis | Effective as part of combination therapy |
特性
CAS番号 |
13473-49-9 |
|---|---|
分子式 |
C62H90N12O18 |
分子量 |
1291.468 |
IUPAC名 |
bis[(2S)-2-[[2-[[(2S)-1-[(2R)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]-methylamino]acetyl]-methylamino]-3-methylbutanoyl] 2-amino-4,6-dimethyl-3-oxophenoxazine-1,9-dicarboxylate |
InChI |
InChI=1S/C62H90N12O18/c1-27(2)44(67-53(80)41(63)33(11)75)57(84)73-23-17-19-36(73)55(82)69(13)25-38(77)71(15)48(29(5)6)61(88)91-59(86)35-22-21-31(9)51-46(35)66-47-40(43(65)50(79)32(10)52(47)90-51)60(87)92-62(89)49(30(7)8)72(16)39(78)26-70(14)56(83)37-20-18-24-74(37)58(85)45(28(3)4)68-54(81)42(64)34(12)76/h21-22,27-30,33-34,36-37,41-42,44-45,48-49,75-76H,17-20,23-26,63-65H2,1-16H3,(H,67,80)(H,68,81)/t33-,34-,36+,37+,41+,42+,44-,45-,48+,49+/m1/s1 |
InChIキー |
GIMPJXUFPFWECV-AGDSJDOISA-N |
SMILES |
CC1=C2C(=C(C=C1)C(=O)OC(=O)C(C(C)C)N(C)C(=O)CN(C)C(=O)C3CCCN3C(=O)C(C(C)C)NC(=O)C(C(C)O)N)N=C4C(=C(C(=O)C(=C4O2)C)N)C(=O)OC(=O)C(C(C)C)N(C)C(=O)CN(C)C(=O)C5CCCN5C(=O)C(C(C)C)NC(=O)C(C(C)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















